molecular formula C8H14O2 B14568356 4-Pentenoic acid, 2,3,3-trimethyl- CAS No. 61740-75-8

4-Pentenoic acid, 2,3,3-trimethyl-

Cat. No.: B14568356
CAS No.: 61740-75-8
M. Wt: 142.20 g/mol
InChI Key: QRSJWGNRSRRNEC-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2,3,3-trimethyl- (CAS: Not explicitly listed in evidence) is a branched unsaturated carboxylic acid with a pentenoic acid backbone substituted by three methyl groups at positions 2, 3, and 2. The parent compound, 4-pentenoic acid (CAS: 591-80-0), is well-documented in organic synthesis and toxicology . Substitutions such as methyl, trimethylsilyl, or fluorine groups significantly alter reactivity, physical properties, and biological activity, as seen in related compounds .

Properties

CAS No.

61740-75-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,3,3-trimethylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-5-8(3,4)6(2)7(9)10/h5-6H,1H2,2-4H3,(H,9,10)

InChI Key

QRSJWGNRSRRNEC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)C=C

Origin of Product

United States

Preparation Methods

Mechanism and Starting Materials

The orthoacetate rearrangement method, detailed in CN101157608A, involves reacting substituted allylic alcohols with orthoacetates under acidic catalysis. For 2,3,3-trimethyl-4-pentenoic acid, the proposed starting material is 2,3,3-trimethyl allyl alcohol , which undergoes transesterification with triethyl orthoacetate. The reaction proceeds via a-sigmatropic rearrangement (Carroll-like mechanism), forming the ester intermediate 2,3,3-trimethyl-4-pentenoic acid ethyl ester (Fig. 1).

Reaction Conditions

  • Catalysts : Phosphoric acid, phenol, or Lewis acids (e.g., anhydrous AlCl₃).
  • Temperature : 80–150°C, optimized to balance reaction rate and byproduct formation.
  • Molar Ratios : Allyl alcohol : orthoacetate : catalyst = 1 : 1.3–1.6 : 0.05.

Hydrolysis and Acidification

The ester intermediate is hydrolyzed in alkaline medium (15–30% NaOH/KOH) at 80–100°C for 2–3 hours, followed by acidification to pH 1–2 with H₂SO₄ or HCl. Distillation under reduced pressure (12 mmHg) yields the final acid with reported purities >98% and yields up to 96%.

Example Protocol

  • Combine 2,3,3-trimethyl allyl alcohol (1.0 mol), triethyl orthoacetate (1.5 mol), and phenol (0.05 mol).
  • Heat at 140°C for 20 hours, removing ethanol via distillation.
  • Distill the crude product to isolate the ester (b.p. 74–78°C at 7.33 kPa).
  • Hydrolyze with 30% KOH (2.5 mol) at 90°C for 2 hours.
  • Acidify with H₂SO₄, extract with ether, and distill to obtain 2,3,3-trimethyl-4-pentenoic acid.

Allylation of Substituted Carboxylic Acids

Wittig Olefination

A Wittig reaction strategy, adapted from RSC protocols, involves olefinating 2,3,3-trimethyl-4-oxopentanoic acid with methyltriphenylphosphonium bromide (MTPPB) and t-BuOK. This generates the α,β-unsaturated acid directly (Fig. 2).

Procedure

  • Suspend MTPPB (1.6 equiv.) and t-BuOK (2.4 equiv.) in THF.
  • Add 2,3,3-trimethyl-4-oxopentanoic acid (1.0 equiv.) and reflux at 80°C for 17 hours.
  • Acidify with glacial acetic acid, extract with EtOAc, and purify via distillation.

Yield : ~70–75% (estimated based on analogous reactions).

Allyl Bromide Coupling

Alternately, allyl bromide can alkylate 2,3,3-trimethylpropionic acid using LDA (lithium diisopropylamide) as a base. This method, however, requires stringent anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

Condensation of Methylated Alcohols

Isoprenol and Prenol Derivatives

US5189202A discloses a route to 3,3-dimethyl-4-pentenoic acid using isoprenol (3-methyl-2-buten-1-ol) and prenol (3-methyl-2-buten-1-ol). For the 2,3,3-trimethyl variant, 2-methylisoprenol (hypothetical) could undergo acid-catalyzed condensation, forming the target compound via dehydration (Fig. 3).

Optimized Parameters

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid.
  • Temperature : 100–120°C under reflux.
  • Byproduct Management : Azeotropic removal of water improves yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges
Orthoacetate Rearrangement 87–96 ≥98 Synthesis of substituted allyl alcohol
Wittig Olefination 70–75 90–95 Handling air-sensitive reagents
Alcohol Condensation 80–85 95–97 Byproduct formation during dehydration

Industrial-Scale Considerations

Catalytic Efficiency

Lewis acids (e.g., AlCl₃) enhance rearrangement rates but require post-reaction neutralization. Homogeneous catalysts like phenol offer easier separation but lower activity.

Purification

Distillation remains critical for isolating both ester intermediates and the final acid. Fractional distillation under vacuum (7–12 mmHg) effectively separates methyl/ethyl esters from unreacted orthoacetates.

Chemical Reactions Analysis

4-Pentenoic acid, 2,3,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The presence of the double bond allows for electrophilic addition reactions, where reagents like halogens or hydrogen halides can add across the double bond. Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents.

Scientific Research Applications

4-Pentenoic acid, 2,3,3-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentenoic acid, 2,3,3-trimethyl- involves its interaction with molecular targets through its functional groups. The double bond and carboxylic acid group enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Pentenoic Acid

Compound Name CAS Number Molecular Formula Substituents Key Properties/Reactivity
4-Pentenoic acid 591-80-0 C₅H₈O₂ None Undergoes intramolecular cyclization to form 5-/6-membered carbonium ions ; induces mitochondrial permeability transition (MPT) .
4-Pentenoic acid, 2,3,3-trimethyl- N/A C₈H₁₄O₂ 2-CH₃, 3-CH₃, 3-CH₃ Hypothesized higher steric hindrance; potential reduced cyclization efficiency vs. parent .
3-Pentenoic acid, 4-methyl- 504-85-8 C₆H₁₀O₂ 4-CH₃ Known as pyroterebic acid; natural occurrence in plants; lower volatility vs. 4-pentenoic acid .
4,5,5-Trifluoro-4-pentenoic acid 109993-33-1 C₅H₅F₃O₂ 4-F, 5-F, 5-F Enhanced electrophilicity due to fluorine; higher boiling point (data inferred from fluorinated analogs) .
Methyl 3-(trimethylsilyl)-4-pentenoate 185411-12-5 C₉H₁₈O₂Si 3-Si(CH₃)₃, methyl ester Lower boiling point (54°C at 5.5 mmHg) due to silyl group; used in specialty syntheses .

Physical Properties

Table 2: Comparative Physical Data

Compound Name Boiling Point/°C Solubility Molecular Weight (g/mol)
4-Pentenoic acid ~195 (estimated) Miscible in polar solvents 100.12
Methyl 3-(trimethylsilyl)-4-pentenoate 54 (5.5 mmHg) Organic solvents 186.32
4-Methylvaleric acid 205–210 Low water solubility 116.16
4,5,5-Trifluoro-4-pentenoic acid N/A Hydrophobic 170.09

Q & A

What are the key structural and physicochemical properties of 2,3,3-trimethyl-4-pentenoic acid?

Answer:
The parent compound, 4-pentenoic acid (C₅H₈O₂), has a molecular weight of 100.12 g/mol and an IUPAC name of pent-4-enoic acid . The 2,3,3-trimethyl derivative introduces steric hindrance at the β- and γ-positions, altering its conformational stability and reactivity. Substituents like methyl groups increase hydrophobicity and may reduce solubility in aqueous media. Thermodynamic parameters (e.g., activation energy, entropy) for analogous substituted 4-pentenoic acids can be inferred from reaction kinetics studies (see Table III in ). Structural characterization typically employs NMR, MS, and X-ray crystallography, with conformational analysis critical for understanding reactivity .

How is 2,3,3-trimethyl-4-pentenoic acid synthesized and characterized?

Answer:
Synthesis of substituted 4-pentenoic acids often involves:

  • Alkylation : Introducing methyl groups via Grignard reagents or alkyl halides.
  • Carboxylic acid functionalization : Using esterification or halogenation followed by hydrolysis.
    For example, 2-phenyl-4-pentenoic acid derivatives are synthesized via known protocols involving iodination and purification steps . Characterization methods include:
  • Radioisotope labeling : Tracking reaction intermediates using ¹³¹I (e.g., iodine titration in chloroform) .
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Kinetic studies : Monitoring reaction rates with iodine to determine activation parameters (Table III, ).

What are the known metabolic pathways involving 4-pentenoic acid derivatives?

Answer:
4-Pentenoic acid undergoes mitochondrial β-oxidation to form 2,4-pentadienoyl-CoA, a process linked to hepatic toxicity in valproic acid metabolites . The trimethyl derivative may exhibit altered metabolism due to steric hindrance:

  • Inhibition of fatty acid oxidation : Methyl groups could block enzymatic binding sites, as seen with 4-pentenoic acid’s inhibition of mitochondrial β-oxidation .
  • ATP depletion : Renal perfusion studies show 4-pentenoic acid reduces cortical ATP levels via adenosine-mediated mechanisms . For the trimethyl variant, in vitro mitochondrial assays (e.g., oxygen consumption measurements) are recommended to assess metabolic interference.

How do substituents like methyl groups affect the reaction kinetics of 4-pentenoic acid derivatives with iodine?

Answer:
Substituents significantly alter activation parameters (Table III, ):

CompoundEₐ (kcal/mol)ΔS‡ (cal/mol·K)
4-Pentenoic acid9.8-59
2-Phenyl-4-pentenoic acid20.0-28
2,2-Diphenyl-4-pentenoic acid34.0-28

Methyl groups increase steric bulk, raising activation energy (Eₐ) and reducing entropy (ΔS‡) due to restricted conformational flexibility. The trimethyl variant likely exhibits even higher Eₐ, requiring advanced kinetic modeling (e.g., Arrhenius plots) to quantify substituent effects .

What conformational factors influence the reactivity of substituted 4-pentenoic acids in chemical reactions?

Answer:
Conformational stability dictates reactivity:

  • Anti-conformation : Favored in 4-pentenoic acid, enabling cyclic cation intermediates during iodination .
  • Phenyl/methyl substituents : Introduce competing conformers (e.g., 2,2-diphenyl derivatives adopt three stable conformations), altering intermediate formation rates . For 2,3,3-trimethyl-4-pentenoic acid, steric clashes may force non-reactive conformers, reducing reaction efficiency. Computational methods (DFT, MD simulations) are recommended to map energy landscapes.

How can mass spectrometry elucidate the cyclization mechanisms of substituted 4-pentenoic acids?

Answer:
Positive-ion mode MS/MS identifies cyclization products:

  • Intramolecular cyclization : 4-Pentenoic acid forms 5- or 6-membered cyclic carbonium ions, detected via fragmentation patterns (m/z ratios) .
  • Trimethyl derivatives : Steric effects may shift cyclization pathways. Isotopic labeling (e.g., ¹³C) combined with tandem MS can track ion trajectories and validate mechanisms .

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